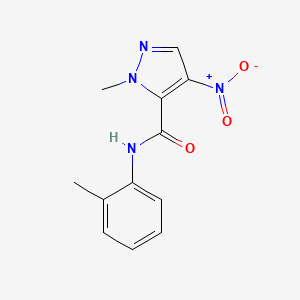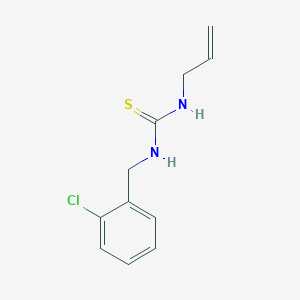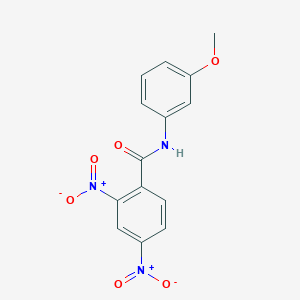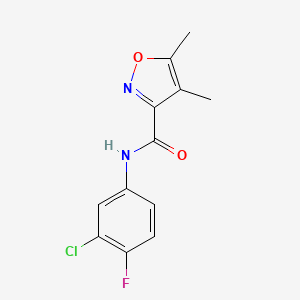![molecular formula C20H25Br2N3O2 B10958028 N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B10958028.png)
N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-DIBROMO-6-{[CYCLOHEXYL(METHYL)AMINO]METHYL}PHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of bromine atoms, a cyclohexyl group, and an isoxazole ring, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIBROMO-6-{[CYCLOHEXYL(METHYL)AMINO]METHYL}PHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the isoxazole ring under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIBROMO-6-{[CYCLOHEXYL(METHYL)AMINO]METHYL}PHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
N-(2,4-DIBROMO-6-{[CYCLOHEXYL(METHYL)AMINO]METHYL}PHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2,4-DIBROMO-6-{[CYCLOHEXYL(METHYL)AMINO]METHYL}PHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bromhexine Levulinamide Hydrochloride: Shares structural similarities with the presence of bromine atoms and a cyclohexyl group.
2,4-Dibromo-6-[(cyclohexyl-methyl-amino)methyl]aniline: Another compound with a similar core structure.
Uniqueness
N-(2,4-DIBROMO-6-{[CYCLOHEXYL(METHYL)AMINO]METHYL}PHENYL)-4,5-DIMETHYL-3-ISOXAZOLECARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C20H25Br2N3O2 |
|---|---|
Molecular Weight |
499.2 g/mol |
IUPAC Name |
N-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]phenyl]-4,5-dimethyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H25Br2N3O2/c1-12-13(2)27-24-18(12)20(26)23-19-14(9-15(21)10-17(19)22)11-25(3)16-7-5-4-6-8-16/h9-10,16H,4-8,11H2,1-3H3,(H,23,26) |
InChI Key |
ULDLUHYQJSGAMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C(=O)NC2=C(C=C(C=C2Br)Br)CN(C)C3CCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,5-dimethyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10957954.png)

![9-Tert-butyl-2-(furan-2-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10957964.png)

![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B10957968.png)

![7-bromo-3-chloro-4-(difluoromethoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B10957992.png)
![3-chloro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10957997.png)
amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10958000.png)

![2-chloro-N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}benzamide](/img/structure/B10958019.png)
![1-(phenoxymethyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10958036.png)
![(1Z)-1-[3,5-dibromo-2-(prop-2-en-1-yloxy)benzylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B10958039.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10958055.png)
